3-Fluoro-4-trifluoromethylbenzenesulfonyl chloride
Overview
Description
3-Fluoro-4-trifluoromethylbenzenesulfonyl chloride is a chemical compound1. Unfortunately, there is limited information available about this specific compound. However, it is similar to 3-Fluoro-4-methylbenzenesulfonyl chloride, which is used in laboratory chemicals1.
Synthesis Analysis
The synthesis of 3-Fluoro-4-trifluoromethylbenzenesulfonyl chloride is not readily available from the search results. More detailed information might be found in specialized chemical synthesis databases or literature.Molecular Structure Analysis
The molecular structure of 3-Fluoro-4-trifluoromethylbenzenesulfonyl chloride is not directly provided in the search results. However, similar compounds like 3-Fluoro-4-methylbenzenesulfonyl chloride have been studied, and their molecular structures are available2.Chemical Reactions Analysis
The specific chemical reactions involving 3-Fluoro-4-trifluoromethylbenzenesulfonyl chloride are not available from the search results. Detailed reaction mechanisms might be found in specialized chemical literature or databases.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Fluoro-4-trifluoromethylbenzenesulfonyl chloride are not directly provided in the search results. However, similar compounds like 3-Fluoro-4-methylbenzenesulfonyl chloride have been studied, and their properties are available2.Scientific Research Applications
Activation of Polymeric Carriers
3-Fluoro-4-trifluoromethylbenzenesulfonyl chloride, similar to 4-fluorobenzenesulfonyl chloride, has been used as an activating agent for covalent attachment of biologicals to solid supports. It reacts rapidly with primary or secondary hydroxyl groups to form activated supports, which can then be used for bioselective separation of cells or for attaching enzymes, antibodies, and other biologicals while retaining their biological function (Chang et al., 1992).
Electrocatalytic Fluorination
The compound plays a role in the electrochemical fluorination of organosulfur compounds, indicating its utility in the synthesis of fluorinated compounds. This process is enhanced by the use of polystyrene-supported iodobenzene and tetraethylammonium chloride, yielding fluorinated compounds in moderate to good yields (Sawamura et al., 2010).
Electrostatic Activation in Chemical Reactions
Sulfonyl chlorides like 3-Fluoro-4-trifluoromethylbenzenesulfonyl chloride are used for electrostatic activation in SNAr reactions. This activation allows for reactions under milder conditions, which is beneficial for synthesizing a range of pharmaceutically relevant substances (Weiss & Pühlhofer, 2001).
Synthesis of Intermediates for Pesticides
It's also useful in the synthesis of intermediates for pesticides. An example includes its use in preparing key intermediates for herbicidal agents, demonstrating its importance in agricultural chemistry (Du et al., 2005).
Radical Fluorination Processes
The compound finds application in the field of radical fluorination, particularly as a precursor or reagent. This process is crucial for creating fluorinated molecules, which are of significant interest in pharmaceuticals and agrochemicals (Meyer et al., 2018).
Safety And Hazards
The safety data sheet for 3-Fluoro-4-trifluoromethylbenzenesulfonyl chloride is not available from the search results. However, similar compounds like 3-Fluoro-4-methylbenzenesulfonyl chloride are known to cause severe skin burns and eye damage3.
Future Directions
The future directions for the use and study of 3-Fluoro-4-trifluoromethylbenzenesulfonyl chloride are not readily available from the search results. This would depend on the specific applications and research interests in this compound.
Please note that this analysis is based on the limited information available from the search results and may not fully cover all aspects of 3-Fluoro-4-trifluoromethylbenzenesulfonyl chloride. For a more comprehensive analysis, please refer to specialized chemical databases or literature.
properties
IUPAC Name |
3-fluoro-4-(trifluoromethyl)benzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF4O2S/c8-15(13,14)4-1-2-5(6(9)3-4)7(10,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWOFQIUPVZIKSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201219842 | |
Record name | 3-Fluoro-4-(trifluoromethyl)benzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201219842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride | |
CAS RN |
694472-01-0 | |
Record name | 3-Fluoro-4-(trifluoromethyl)benzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=694472-01-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-4-(trifluoromethyl)benzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201219842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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